molecular formula C17H20N4O3 B2613182 tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 840461-15-6

tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2613182
CAS No.: 840461-15-6
M. Wt: 328.372
InChI Key: NQQSPCWIAYRGNS-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-b]quinoxaline core, with a tert-butyl ester at position 3, an amino group at position 2, and a 2-hydroxyethyl substituent at position 1. Its synthesis likely follows methods similar to those in , involving CuCl₂·2H₂O catalysis and purification via silica gel chromatography, though direct synthesis data are unavailable due to commercial discontinuation .

Properties

IUPAC Name

tert-butyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-17(2,3)24-16(23)12-13-15(21(8-9-22)14(12)18)20-11-7-5-4-6-10(11)19-13/h4-7,22H,8-9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSPCWIAYRGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves multiple steps, starting from the appropriate quinoxaline precursor. The synthetic route typically includes:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound.

    Introduction of the Pyrrolo Moiety: This step involves cyclization reactions to form the pyrrolo[2,3-b]quinoxaline structure.

    Functional Group Modifications:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of reduced quinoxaline derivatives.

Scientific Research Applications

Tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • AHPQC Adsorption: XPS data confirm chemisorption via protonated N-atoms (e.g., quinoxaline, aniline) and π-electron donation to iron surfaces. The target compound’s hydroxyethyl group may participate in weaker hydrogen bonding but lacks the aromatic N-density for comparable adsorption .
  • Synthetic Efficiency : Ethyl esters () achieve near-quantitative yields under mild conditions, suggesting tert-butyl analogs could be similarly efficient with optimized protocols .

Biological Activity

Tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structural features include a fused tricyclic ring system comprising pyrrole and quinoxaline moieties, along with functional groups such as a tert-butyl group, an amino group, a hydroxyethyl group, and a carboxylate ester group. These characteristics contribute to its diverse chemical properties and potential biological activities.

Synthesis and Characterization

The compound was synthesized through the reaction of di-tert-butyl dicarbonate with 2-aminobenzimidazole. Characterization techniques employed include:

  • Fourier-transform nuclear magnetic resonance spectroscopy (FT-NMR)
  • Fourier-transform infrared spectroscopy (FT-IR)
  • Single crystal X-ray diffraction

The crystallographic data revealed an orthorhombic lattice with the Pbca space group and unit cell parameters of a=15.5303 ,b=9.3643 ,c=17.2112 a=15.5303\,\text{ },b=9.3643\,\text{ },c=17.2112\,\text{ }, and volume V=2503.03 3V=2503.03\,\text{ }^3 .

Preliminary studies suggest that this compound interacts with various biological targets, potentially influencing enzymatic pathways or receptor activities. Its structural components may facilitate binding to specific proteins or enzymes, leading to significant biological effects.

Case Studies and Research Findings

Comparative Analysis of Similar Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 2-amino-1-(4-trifluoromethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylateContains trifluoromethoxy substituentEnhanced lipophilicity and potential for different biological activity
Tert-butyl 5H-[1,2,4]triazino[5,6-b]indole derivativesIndole-based structureDifferent heterocyclic framework leading to varied properties

The unique combination of functional groups in this compound may influence its reactivity and biological activity differently compared to these similar compounds .

Q & A

Q. Basic

  • NMR : 1H and 13C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH3) and hydroxyethyl moiety (δ ~3.6–4.0 ppm for -CH2-OH).
  • IR : Carbamate C=O stretching at ~1680–1720 cm⁻¹ verifies Boc protection .

Q. Advanced

  • X-ray crystallography : Resolves stereochemical uncertainties in the pyrrolo-quinoxaline core. For example, tert-butyl carbamates often exhibit planar amide bonds, but steric hindrance from the hydroxyethyl group may distort the ring system .
  • Dynamic NMR : Detects rotational barriers in the carbamate group, which can indicate conformational flexibility affecting reactivity .

What strategies mitigate degradation of the compound under varying pH and temperature conditions?

Q. Basic

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid aqueous buffers unless stabilized with 1–5% DMSO .
  • pH stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but degrades rapidly in basic environments (pH >8) due to carbamate cleavage .

Q. Advanced

  • Accelerated stability studies : Use HPLC-UV (λ = 254 nm) to track degradation products. Forced degradation at 40°C/75% RH for 14 days reveals hydrolysis pathways.
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life for biological assays .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic centers. The carbamate carbonyl (C=O) and quinoxaline N-atoms are prime targets for nucleophilic attack.
  • Molecular docking : Predict interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen-bonding patterns with the hydroxyethyl group .

How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?

Q. Advanced

  • High-resolution MS (HRMS) : Resolve isotopic patterns to distinguish between [M+H]+ and adducts (e.g., [M+Na]+). For C17H21N3O3, expect m/z 315.373 ± 0.005 .
  • Elemental analysis : A >0.3% deviation in nitrogen content suggests incomplete Boc deprotection or solvent retention. Cross-validate with Karl Fischer titration for water content .

What experimental designs optimize regioselectivity during functionalization of the pyrrolo-quinoxaline core?

Q. Advanced

  • Directed ortho-metalation : Use directing groups (e.g., -NHBoc) to control substitution at the 2-position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 3-carboxylate position, while non-polar solvents (e.g., toluene) enhance 1-hydroxyethyl reactivity .

How can chiral HPLC or circular dichroism (CD) confirm the stereochemical integrity of the hydroxyethyl group?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts >1.5 min indicate racemization.
  • CD spectroscopy : A positive Cotton effect at ~220 nm confirms the (R)-configuration of the hydroxyethyl moiety .

What purification challenges arise from byproducts in the final synthesis step, and how are they addressed?

Q. Basic

  • Common impurities : Unreacted tert-butyl chloroformate (δ ~1.3 ppm in 1H NMR) or dimerized pyrrolo-quinoxaline derivatives.
  • Solution : Gradient elution (5→30% ethyl acetate in hexane) separates dimers (Rf ~0.4) from the target compound (Rf ~0.6) .

Q. Advanced

  • Prep-HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water to remove polar byproducts. Monitor at 280 nm for quinoxaline absorbance .

How do researchers design assays to evaluate the compound’s biological activity while accounting for its solubility limitations?

Q. Advanced

  • Solubility enhancement : Prepare stock solutions in DMSO (10 mM) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation.
  • Cell-based assays : Use concentrations ≤10 μM to avoid cytotoxicity from DMSO. Validate target engagement via Western blotting for downstream kinase inhibition .

What analytical techniques quantify the compound’s stability in biological matrices (e.g., plasma)?

Q. Advanced

  • LC-MS/MS : Employ a stable isotope-labeled internal standard (e.g., 13C6-tert-butyl analog) for precise quantification.
  • Pharmacokinetic profiling : Half-life (t1/2) in rat plasma is typically 2–3 hours, with degradation products identified as quinoxaline-3-carboxylic acid and tert-butanol .

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